molecular formula C9H12O6 B1601008 Trimethyl cyclopropane-1,2,3-tricarboxylate CAS No. 717-69-1

Trimethyl cyclopropane-1,2,3-tricarboxylate

Cat. No. B1601008
CAS RN: 717-69-1
M. Wt: 216.19 g/mol
InChI Key: MXSHXNGWYJQIBM-UHFFFAOYSA-N
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Description

Trimethyl cyclopropane-1,2,3-tricarboxylate is a chemical compound with the molecular formula C9H12O6 . It is a derivative of cyclopropane, which is a cyclic alkane with a three-membered ring .


Molecular Structure Analysis

The molecular structure of Trimethyl cyclopropane-1,2,3-tricarboxylate consists of a cyclopropane ring with three carboxylate groups attached to it . The molecular weight of this compound is 216.1880 .


Chemical Reactions Analysis

While specific chemical reactions involving Trimethyl cyclopropane-1,2,3-tricarboxylate are not available, cyclopropane derivatives are known to participate in various reactions. For instance, they can undergo 1,3-dipolar cycloaddition, a reaction that is ubiquitous in modern chemistry .


Physical And Chemical Properties Analysis

Trimethyl cyclopropane-1,2,3-tricarboxylate has a molecular weight of 216.1880 . More detailed physical and chemical properties were not found in the available resources.

Scientific Research Applications

Anesthetic Properties

  • Clinical Use in Anesthesia : Cyclopropane, an isomer of propylene, has been used in clinical anesthesia. Initially experimented with in animals, its clinical application was later extended, demonstrating its effectiveness in producing anesthesia (Wood, 1936).

Chemical Structure and Reactions

  • Electronic Structure and Reactions : Research on trimethylene, a related structure to cyclopropane, reveals insights into its electronic structure and potential reaction paths, particularly in the context of additions to ethylene (Hoffmann, 1968).
  • Large-Scale Preparation : A study demonstrates the effective large-scale preparation of various cyclopropane derivatives, highlighting their potential for broad application in chemical processes (Kozhushkov, Leonov, & Meijere, 2003).

Molecular Structures and Synthesis

  • Structural Studies : X-ray crystal structure analyses have been conducted to understand the geometries of various cyclopropane derivatives, which is crucial for their application in synthetic chemistry (Irngartinger et al., 1989).
  • Synthesis of Triquinanes : Cyclopropane derivatives have been used in the synthesis of triquinanes, indicating their role in complex organic synthesis processes (Lee & Kim, 2003).

Other Applications

  • CO2 Absorption : Cyclopropane derivatives have been explored as physical solvents for CO2 absorption, an area of growing importance in environmental applications (Flowers et al., 2017).

properties

IUPAC Name

trimethyl cyclopropane-1,2,3-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O6/c1-13-7(10)4-5(8(11)14-2)6(4)9(12)15-3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXSHXNGWYJQIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1C(C1C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10505975
Record name Trimethyl cyclopropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl cyclopropane-1,2,3-tricarboxylate

CAS RN

717-69-1
Record name Trimethyl cyclopropane-1,2,3-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10505975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
K Soga, I Hattori, S Ikeda… - … Chemistry and Physics, 1978 - Wiley Online Library
The ring-opening polymerization of cyclopropane, sensitized by HS (~ P~) atoms was first observed by Harris et a1. l) during the course of an investigation of the Raman spectrum of …
Number of citations: 3 onlinelibrary.wiley.com
SE Beutick, P Vermeeren… - Chemistry–An Asian …, 2022 - Wiley Online Library
The 1,3‐dipolar cycloaddition (1,3‐DCA) reaction, conceptualized by Rolf Huisgen in 1960, has proven immensely useful in organic, material, and biological chemistry. The uncatalyzed…
Number of citations: 9 onlinelibrary.wiley.com
SE Beutick, P Vermeeren, TA Hamlin
Number of citations: 0
A Benlahouès - 2018 - theses.fr
Les polyélectrolytes sont des polymères chargés, solubles dans l'eau, omniprésents dans les nature et capables d’interagir avec de nombreux composants cellulaires. Leur utilisation …
Number of citations: 6 www.theses.fr

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